![molecular formula C13H17NO5 B15298386 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group and a hydroxymethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxymethyl group can be introduced through various methods, including reduction of a formyl group or hydroxylation of a methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid can undergo several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The BOC-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Deprotection of the BOC group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carboxyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid involves its functional groups. The BOC-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Boc-amino)methyl]phenylacetic acid
- tert-Butyl 4-ethynylbenzylcarbamate
- Methyl 4-[(tert-butoxycarbonyl)amino]methylbenzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a BOC-protected amino group and a hydroxymethyl group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10-5-8(7-15)4-9(6-10)11(16)17/h4-6,15H,7H2,1-3H3,(H,14,18)(H,16,17) |
Clave InChI |
RZXKHLNVOSCCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


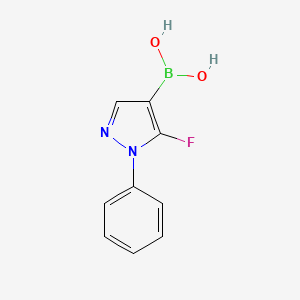
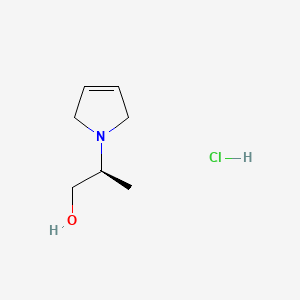
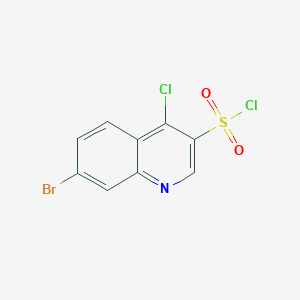
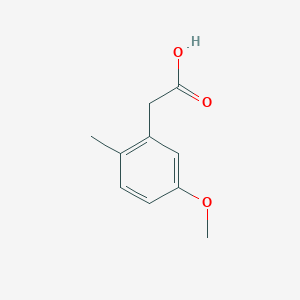
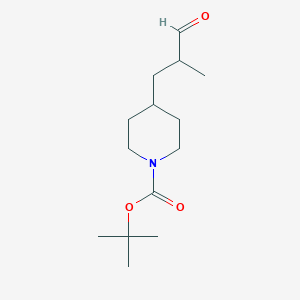
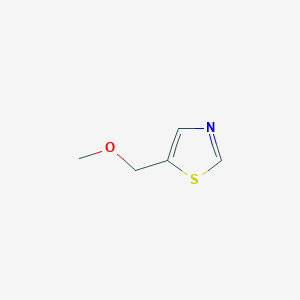
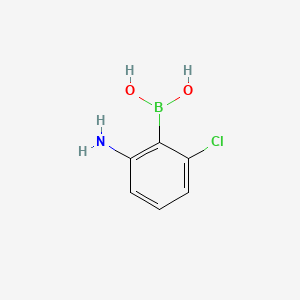
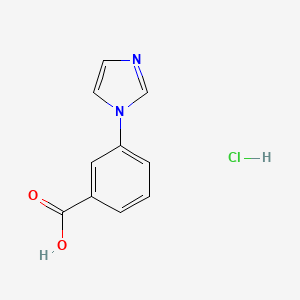
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
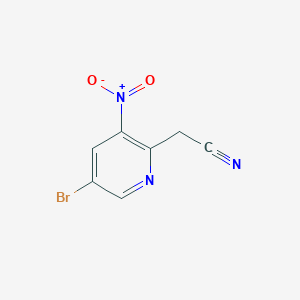
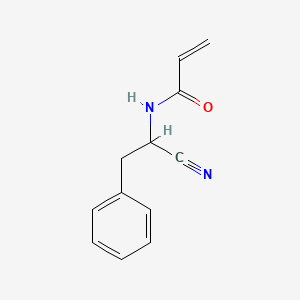
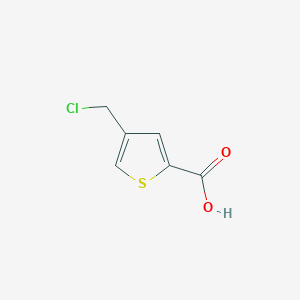
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
